(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid
Beschreibung
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises a chiral (R)-configured carbon backbone, an Fmoc-protected amine, and a benzo[b]thiophen-3-yl substituent. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling controlled assembly of peptide chains .
Eigenschaften
IUPAC Name |
(3R)-4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4S/c29-26(30)14-18(13-17-16-33-25-12-6-5-7-19(17)25)28-27(31)32-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,18,24H,13-15H2,(H,28,31)(H,29,30)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUNLYYDVNQRKT-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC5=CC=CC=C54)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a fluorenyl moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the coupling of fluorenyl derivatives with amino acids or related compounds, often utilizing methods such as solid-phase synthesis or solution-phase peptide coupling.
Antimicrobial Activity
Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds derived from the fluorenone structure can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The activity is often influenced by substituents on the aryl groups, which can enhance the compound's efficacy against both planktonic and biofilm states of bacteria .
Antioxidant Properties
Fluorenone derivatives, including those similar to this compound, have been reported to possess antioxidant activity. This property is crucial for combating oxidative stress-related diseases. The mechanism typically involves scavenging free radicals and enhancing cellular antioxidant defenses .
Cytotoxic Effects
Studies have also explored the cytotoxic effects of fluorenone derivatives on cancer cell lines. Certain derivatives have shown promising antiproliferative activity, acting as inhibitors of type I topoisomerase. The introduction of specific side chains has been found to improve this activity, suggesting that structural modifications can enhance therapeutic potential .
Study 1: Antimicrobial Efficacy
In a study assessing various fluorenone derivatives, it was found that modifications in the aryl moiety significantly affected antimicrobial potency. Compounds with electron-withdrawing groups demonstrated higher activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Study 2: Antioxidant Evaluation
A comparative study evaluated the antioxidant capabilities of several fluorenone derivatives using the DPPH assay. Results indicated that compounds with specific functional groups exhibited superior radical scavenging abilities compared to standard antioxidants like ascorbic acid .
Data Table: Biological Activities of Fluorenone Derivatives
| Compound Structure | Activity Type | Target Organisms/Cells | Observed Effect |
|---|---|---|---|
| Fluorenone A | Antimicrobial | E. coli, S. aureus | Inhibition of growth |
| Fluorenone B | Antioxidant | Human fibroblasts | Scavenging DPPH radicals |
| Fluorenone C | Cytotoxic | Cancer cell lines (e.g., HeLa) | Inhibition of proliferation |
Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
-
Anticancer Research :
- The compound has been investigated for its potential anticancer properties. Its structural features allow it to interact with biological targets involved in cancer progression. Studies indicate that derivatives of this compound can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis.
-
Drug Design and Development :
- As a building block, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid serves as a precursor for synthesizing more complex molecules with therapeutic potential. Its unique functional groups are conducive to modifications that enhance drug efficacy and selectivity.
-
Peptide Synthesis :
- This compound is utilized in solid-phase peptide synthesis due to its protective group (Fmoc). The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide chemistry to protect amino groups during synthesis, allowing for the construction of peptides with high purity and yield.
Applications in Materials Science
-
Organic Photovoltaics :
- Research has shown that compounds similar to this compound can be incorporated into organic photovoltaic devices. Their electronic properties facilitate charge transport, making them suitable candidates for enhancing the efficiency of solar cells.
-
Fluorescent Materials :
- The presence of aromatic systems in the compound contributes to its photophysical properties, allowing for applications in organic light-emitting diodes (OLEDs). The ability to tune fluorescence through structural modifications opens avenues for developing advanced display technologies.
Case Studies
-
Synthesis of Anticancer Agents :
- A study focused on modifying the benzo[b]thiophene moiety to enhance anticancer activity demonstrated that derivatives of this compound exhibited improved cytotoxicity against various cancer cell lines compared to their parent compounds. This highlights the importance of structural diversity in drug design.
-
Development of Photovoltaic Devices :
- In a collaborative research project, this compound was tested as an electron donor in organic solar cells. Results indicated a significant improvement in power conversion efficiency, attributed to its favorable energy levels and charge mobility characteristics.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structurally analogous compounds share the Fmoc-protected amino butanoic acid core but differ in the aryl/heteroaryl substituent at the 4-position. Key comparisons include:
Substituent Variations and Structural Properties
Key Observations:
- Steric Effects : The tert-butyl group () introduces steric bulk, which may hinder interactions in peptide synthesis or receptor binding .
- Heterocyclic vs. Phenyl : The benzo[b]thiophene group (target compound) contains a sulfur atom, enabling unique π-π stacking or hydrogen-bonding interactions compared to phenyl analogs .
Research Findings and Implications
- Structural Diversity : The substituent at the 4-position significantly impacts molecular weight, solubility, and reactivity. For example, CF3-substituted derivatives (469.45 g/mol) are heavier than phenyl analogs (399.44 g/mol), affecting pharmacokinetic profiles .
Q & A
Q. Q1. What are the optimal synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step protocols:
Fmoc Protection : The amino group is protected using fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃) in THF or DCM .
Coupling Reactions : The benzo[b]thiophen-3-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring Pd catalysts or SN2 conditions. Microwave-assisted synthesis (60–80°C, 30–60 min) improves yields by 15–20% compared to traditional reflux .
Chiral Control : Asymmetric synthesis employs chiral auxiliaries or enzymatic resolution to achieve the (R)-configuration. HPLC with chiral columns (e.g., Chiralpak AD-H) confirms enantiomeric excess (>98%) .
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying.
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves impurities from structurally similar byproducts .
Q. Q2. How do structural analogs of this compound inform its potential bioactivity?
Answer: Structural analogs (Table 1) suggest bioactivity trends linked to substituent variations:
| Compound Name | Key Substituent | Observed Activity | Reference |
|---|---|---|---|
| 4-(Phenylthio)butanoic acid | Phenylthio | Antioxidant (IC₅₀ = 12 µM) | |
| Fluorenylmethoxycarbonyl-alanine | Fmoc-Ala | Peptide synthesis intermediate | |
| 3-(3,5-Difluorophenyl) analog | Difluorophenyl | Enhanced receptor binding (Kd = 8 nM) |
The benzo[b]thiophen-3-yl group likely enhances π-π stacking with aromatic residues in biological targets, similar to phenylthio and fluorophenyl analogs. Computational docking (AutoDock Vina) predicts strong binding to kinase domains (ΔG = -9.2 kcal/mol) .
Advanced Research Questions
Q. Q3. How can researchers troubleshoot low yields during the coupling of the benzo[b]thiophen-3-yl moiety?
Answer: Low yields (<40%) often arise from:
- Steric Hindrance : The benzo[b]thiophen-3-yl group’s bulkiness may slow reaction kinetics. Use bulky base additives (e.g., DIPEA) or elevated temperatures (80–100°C) to improve nucleophilic attack .
- Catalyst Deactivation : Pd(PPh₃)₄ catalysts may degrade in polar solvents. Switch to Pd(OAc)₂ with XPhos ligands for stability .
- Byproduct Formation : Monitor for dimerization via LC-MS. Introduce scavenger resins (e.g., QuadraSil MP) to trap excess reagents .
Validation : Characterize intermediates via ¹H NMR (DMSO-d₆, 500 MHz) to confirm coupling efficiency.
Q. Q4. What methodologies are recommended for analyzing chiral purity and resolving enantiomeric contamination?
Answer:
- Chiral HPLC : Use a Chiralpak IG-U column (4.6 × 250 mm, 5 µm) with isocratic elution (hexane:IPA:TFA = 90:10:0.1). Retention times: (R)-enantiomer = 14.2 min; (S)-enantiomer = 16.8 min .
- Circular Dichroism (CD) : Measure ellipticity at 220 nm (π→π* transition of Fmoc group). A negative Cotton effect confirms (R)-configuration .
- Enzymatic Assays : Porcine liver esterase selectively hydrolyzes (S)-contaminants, improving enantiomeric ratio (ER) from 95:5 to >99:1 .
Q. Q5. How should researchers address discrepancies in bioactivity data between in vitro and cell-based assays?
Answer: Discrepancies often stem from:
- Membrane Permeability : The Fmoc group reduces cellular uptake. Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance permeability .
- Metabolic Instability : LC-MS/MS analysis (MRM mode) identifies metabolites like Fmoc-deprotected species. Stabilize via PEGylation or encapsulation in PLGA nanoparticles .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific kinase interactions .
Q. Q6. What computational approaches predict interactions between this compound and biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability. The benzo[b]thiophen-3-yl group shows strong hydrophobic interactions with ATP-binding pockets over 100 ns trajectories .
- QSAR Modeling : Train models on analogs with IC₅₀ data (e.g., Random Forest regression, R² = 0.89). Key descriptors include LogP (2.8) and polar surface area (98 Ų) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitutions at the benzo[b]thiophen position to optimize binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
